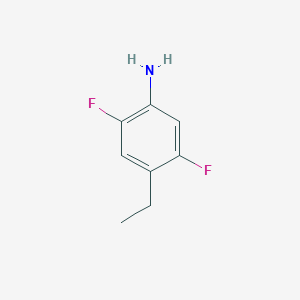

4-Ethyl-2,5-difluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

4-ethyl-2,5-difluoroaniline |

InChI |

InChI=1S/C8H9F2N/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2,11H2,1H3 |

InChI Key |

KCSPQZBOWVDUBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1F)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 2,5 Difluoroaniline

Established Synthetic Pathways to 4-Ethyl-2,5-difluoroaniline (B6205750)

Established methods for synthesizing substituted anilines often rely on robust, multi-step processes that have been refined over time. These pathways typically involve the construction of the core aniline (B41778) ring with the desired substitution pattern through sequential reactions.

Multistep Convergent and Divergent Synthesis Strategies

The synthesis of complex molecules like this compound can be approached through various multistep strategies. A common linear approach for substituted anilines involves the reduction of a corresponding nitrobenzene (B124822) precursor. googleapis.compatsnap.com For the target compound, this would involve the synthesis of 1-ethyl-2,5-difluoro-4-nitrobenzene, followed by its reduction.

More sophisticated routes can be designed using convergent or divergent principles. A hypothetical convergent synthesis might involve preparing an ethyl-bearing aromatic fragment and a separate difluoroamine (B82689) source, which are then coupled in a late-stage reaction. Conversely, a divergent strategy could start from a common intermediate, such as 2,5-difluoroaniline (B146615) or 3,4-difluoronitrobenzene, which is then subjected to different reaction sequences to produce a variety of derivatives, including the target 4-ethyl version. For instance, 2,5-difluoroaniline could be alkylated to introduce the ethyl group. evitachem.com Another established route for similar compounds involves starting with readily available but heavily halogenated precursors, such as 2,4,5-trichloronitrobenzene (B44141), and sequentially replacing chlorine atoms with fluorine before reducing the nitro group. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and side reactions. Key parameters that are frequently adjusted include temperature, pressure, solvent, catalyst, and base selection.

For reactions involving fluorinated compounds, pressure can be a significant factor. In fluoromethylation reactions, for example, conducting the synthesis in a pressure tube at elevated temperatures has been shown to substantially increase product yields compared to ambient conditions. researchgate.net Similarly, the catalytic hydrogenation of fluorinated nitroaromatics to fluoroanilines is highly dependent on temperature and pressure to ensure complete conversion and prevent the formation of undesired by-products like azo or azoxy compounds. googleapis.com

Recent studies on the synthesis of related compounds have explored various solvents and bases to improve efficiency. In the difluoroalkylation of anilines, a systematic evaluation of different bases and solvents under photoirradiation revealed optimal conditions for achieving high yields. acs.orgnih.gov The use of deep eutectic solvents (DESs) has also been shown to be effective, with the choice of DES impacting reaction time and yield. uniba.it

Table 1: Optimization of Reaction Conditions for Aniline Derivatives This table is based on findings for related aniline derivatization reactions and represents potential optimization strategies for this compound synthesis.

| Reaction Type | Parameter Optimized | Conditions Tested | Optimal Condition/Outcome | Reference |

|---|---|---|---|---|

| Difluoroalkylation | Base | K2CO3, Na2CO3, Cs2CO3 | Na2CO3 provided the highest yield. | acs.orgnih.gov |

| Difluoroalkylation | Solvent | DMF, DMSO, CH3CN | DMF was found to be the most suitable solvent. | nih.gov |

| Sulfonamidation | Solvent (DES) | Choline Chloride/Urea, Choline Chloride/Glycerol | Yields varied significantly; ChCl/Gly gave 78% for a difluoroaniline adduct. | uniba.it |

| Fluoromethylation | Pressure | Ambient vs. Increased Pressure (Pressure Tube) | Increased pressure at 100°C significantly improved yields. | researchgate.net |

Precursor Development and Functional Group Interconversions for this compound

The synthesis of this compound relies heavily on the availability of suitable precursors and the strategic use of functional group interconversions (FGIs). A common FGI in aniline synthesis is the reduction of a nitro group (NO₂) to an amino group (NH₂), often achieved through catalytic hydrogenation. googleapis.compatsnap.com

Precursor development often begins with simple, commercially available chemicals. For instance, syntheses of complex fluoroanilines have started from 1,2,3,4-tetrachlorobenzene, which undergoes nitration, fluorination, and reduction. patsnap.com Another route starts with 3,5-difluoroaniline (B1215098), which can be modified through a sequence of reactions such as bromination, diazotization, hydrolysis, and cyanidation to build more complex structures. researchgate.net The diazotization of an aniline to form a diazonium salt is a classic FGI that opens pathways to a wide range of other functionalities.

FGIs are essential for navigating synthetic pathways where a desired functional group might not be compatible with certain reaction conditions. google.com A functional group can be introduced in a protected form or converted to the final desired group at a later, more appropriate stage of the synthesis.

Novel and Advanced Synthetic Approaches

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally friendly methods.

Catalytic Methods in the Synthesis of this compound

Modern catalysis offers powerful tools for synthesizing fluorinated anilines. Palladium-catalyzed cross-coupling reactions are particularly prominent. One advanced method involves the coupling of aryl halides with fluoroalkylamines using a specialized palladium catalyst system (derived from AdBippyPhos and [Pd(allyl)Cl]₂) and a weak base, potassium phenoxide (KOPh). nih.gov This system operates under mild conditions with low catalyst loadings, tolerates a wide range of functional groups, and provides high yields. nih.gov The turnover-limiting step in this process is the reductive elimination to form the C-N bond. nih.gov

Visible-light photoredox catalysis has also emerged as a powerful strategy. mdpi.com This metal-free approach can be used for the difluoroalkylation of anilines by forming an electron donor-acceptor (EDA) complex between the aniline and a fluoroalkylating agent, which then reacts upon photoirradiation. acs.orgnih.gov Other novel catalytic methods include the palladium-catalyzed synthesis of fluoroallylic amines from primary anilines and gem-difluorocyclopropanes, which are strained, fluorine-containing building blocks. rsc.org

Table 2: Comparison of Novel Catalytic Methods for Aniline Synthesis This table summarizes findings for catalytic reactions involving anilines and fluorinated compounds.

| Catalytic Method | Catalyst/System | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-N Coupling | AdBippyPhos/[Pd(allyl)Cl]₂ with KOPh base | High yields, low catalyst loading (<0.5 mol%), mild conditions, tolerates various functional groups. | nih.gov |

| Visible-Light Photoredox Catalysis | Organophotocatalyst (Eosin Y) or catalyst-free (EDA complex) | Transition-metal-free, mild conditions, operationally simple. | acs.orgnih.gov |

| Palladium-Catalyzed Ring Opening | Pd catalyst with XPhos ligand | Utilizes strained gem-difluorocyclopropanes as precursors to fluoroallylic amines. | rsc.org |

| Domino Reaction | Metal-free | Simultaneous construction of benzene (B151609) ring and installation of amine and fluorine groups. | rsc.orgrsc.orgchemrxiv.org |

Green Chemistry Principles and Sustainable Synthesis of this compound and Analogs

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic over stoichiometric reagents. nih.gov

In the context of fluoroaniline (B8554772) synthesis, several greener approaches have been developed. One notable example is a metal-free, four-step domino reaction that constructs functionalized ortho-fluoroanilines from simple acyclic precursors. rsc.orgrsc.orgchemrxiv.org This method is atom-efficient, convenient, and avoids the selectivity issues often encountered with transition-metal-catalyzed fluorinations. rsc.orgrsc.orgchemrxiv.org

The use of alternative and safer reaction media is another cornerstone of green chemistry. nih.gov Deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid with a lower melting point, are being used as environmentally responsible and reusable solvents for synthesizing sulfonamides from anilines. uniba.it Other green techniques include using water as a solvent, employing microwave irradiation to reduce reaction times and energy consumption, and using solvent-free methods like grindstone chemistry. researchgate.net Furthermore, the adoption of continuous-flow reactors can lead to safer, more scalable, and more efficient processes compared to traditional batch methods. researchgate.netvapourtec.com

Flow Chemistry and Continuous Processing for this compound Production

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals like this compound. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied based on established methodologies for aniline derivatives and fluorination reactions.

A plausible continuous flow process for this compound would likely involve the N-alkylation of 2,5-difluoroaniline. In such a setup, a solution of 2,5-difluoroaniline and a suitable base in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, would be continuously fed into a heated reactor coil. Concurrently, a stream containing an ethylating agent, for example, ethyl bromide or ethyl iodide, would be introduced. The reaction would proceed within the heated coil for a specific residence time, which can be precisely controlled by adjusting the flow rate and the reactor volume. The use of a packed-bed reactor containing a solid-supported base, like potassium carbonate, could further streamline the process by simplifying downstream purification evitachem.com.

The advantages of a continuous flow approach for this synthesis are multifold. The small reaction volumes within the flow reactor mitigate the risks associated with handling potentially reactive intermediates and exothermic reactions. The high surface-area-to-volume ratio of microreactors allows for efficient thermal management, preventing the formation of hotspots and subsequent byproducts. Furthermore, the precise control over stoichiometry and residence time can lead to higher selectivity for the desired mono-ethylated product over potential di-ethylated impurities.

Research on continuous flow N-arylation of aniline derivatives has demonstrated the scalability and efficiency of this technology uniqsis.com. Similarly, copper-catalyzed continuous-flow transfer hydrogenation of nitroarenes to anilines showcases the potential for integrating multiple reaction steps in a continuous sequence, which could be relevant for the synthesis of the 2,5-difluoroaniline precursor itself acs.org. The development of novel catalysts, such as mesoporous Al-SBA-15, for the N-alkylation of anilines in continuous flow systems points towards a future where highly efficient and selective production of compounds like this compound is achievable researchgate.net.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Anilines

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Reaction Time | Typically longer reaction times. | Significantly reduced reaction times. |

| Scalability | Scaling up can be challenging and require re-optimization. | Straightforward scalability by running the system for longer or using parallel reactors. |

| Product Purity | May require extensive purification to remove byproducts. | Often results in higher purity products, simplifying purification. |

Industrial Synthesis Strategies and Scale-Up Considerations (Methodological Focus)

The industrial production of this compound necessitates a robust, cost-effective, and scalable synthetic route. While specific industrial processes for this compound are proprietary, general strategies for the manufacture of fluorinated anilines provide a framework for understanding the key considerations.

A common industrial approach to synthesizing substituted anilines involves the alkylation of a precursor aniline. In the case of this compound, the starting material would be 2,5-difluoroaniline. The choice of ethylating agent and reaction conditions is critical for achieving high yield and purity on a large scale. Ethyl halides, such as ethyl bromide or ethyl chloride, are often employed in the presence of a base to facilitate the nucleophilic substitution reaction evitachem.com.

Key Scale-Up Considerations:

Raw Material Sourcing and Cost: The availability and cost of 2,5-difluoroaniline and the ethylating agent are primary economic drivers. The synthesis of 2,5-difluoroaniline itself can be a multi-step process, often starting from more readily available chlorinated or nitrated aromatic compounds google.comjustia.com.

Solvent Selection and Recovery: The choice of solvent is crucial for reaction efficiency and product isolation. On an industrial scale, solvent recovery and recycling are essential for minimizing waste and reducing operational costs.

Reaction Control and Safety: Alkylation reactions can be exothermic. Therefore, effective temperature control is paramount to prevent runaway reactions and ensure product quality. The use of robust reactor systems with efficient cooling is a key engineering consideration.

Product Isolation and Purification: The final product must meet stringent purity specifications. Industrial purification methods may include distillation, crystallization, or chromatography. The choice of method depends on the physical properties of the product and the nature of the impurities.

Waste Management: The generation of waste streams, including spent solvents and inorganic salts from the base, must be managed in an environmentally responsible and cost-effective manner.

Patents related to the preparation of fluorinated anilines often highlight the challenges of introducing fluorine atoms into the aromatic ring and the subsequent functionalization google.comjustia.comgoogle.com. These documents underscore the importance of developing efficient and selective multi-step synthetic sequences for industrial production.

Table 2: Potential Industrial Synthesis Parameters for this compound

| Parameter | Typical Range/Condition | Rationale |

| Starting Material | 2,5-Difluoroaniline | Readily available fluorinated precursor. |

| Ethylating Agent | Ethyl bromide, Ethyl chloride | Common and effective electrophiles for N-alkylation. |

| Base | Potassium carbonate, Sodium hydride | To deprotonate the aniline and facilitate nucleophilic attack evitachem.com. |

| Solvent | Dimethyl sulfoxide (DMSO), Acetone | Polar aprotic solvents that can facilitate the reaction evitachem.com. |

| Temperature | 50-100 °C | To ensure a reasonable reaction rate without excessive byproduct formation. |

| Purification | Distillation, Crystallization | To achieve the high purity required for pharmaceutical and agrochemical applications. |

Reactivity and Reaction Mechanisms of 4 Ethyl 2,5 Difluoroaniline

Nucleophilic Reactivity of the Amino Group in 4-Ethyl-2,5-difluoroaniline (B6205750)

The amino group (-NH₂) of this compound is a primary site of nucleophilic reactivity. However, its nucleophilicity is modulated by the electronic environment of the benzene (B151609) ring. The two fluorine atoms at positions 2 and 5 exert a strong electron-withdrawing inductive effect, which decreases the electron density on the ring and, consequently, on the nitrogen atom of the amino group. Conversely, the ethyl group at position 4 is weakly electron-donating, slightly counteracting the effect of the fluorine atoms. The ortho-fluorine (at C2) also provides steric hindrance that can influence the approach of bulky electrophiles.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the amino group in this compound can react with various electrophiles in acylation, alkylation, and arylation reactions.

Acylation: This reaction involves the treatment of the aniline (B41778) with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base, to form the corresponding amide. The reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. Despite the reduced nucleophilicity due to the fluorine atoms, these reactions are generally feasible and are often used to protect the amino group during subsequent synthetic steps.

Arylation: N-arylation can be achieved through nucleophilic aromatic substitution (SNAr) on highly electron-deficient arenes or, more commonly, through transition-metal-catalyzed methods like the Buchwald-Hartwig amination, which will be discussed in section 3.3.1. Direct SNAr arylation with activated aryl halides (e.g., those bearing nitro groups) is possible, where the amino group of this compound displaces a leaving group on the electrophilic aromatic ring. google.com

Condensation and Cyclization Reactions Involving this compound

This compound serves as a valuable building block in the synthesis of various heterocyclic systems through condensation and subsequent cyclization reactions. These reactions leverage the nucleophilicity of the amino group and the potential for further reactions on the aromatic ring.

A prominent example is the synthesis of quinolones, a class of compounds with significant biological activity. cdnsciencepub.com In a typical sequence, this compound can be condensed with a β-ketoester, such as ethyl benzoylacetate or its derivatives. msu.edu This is often followed by a reaction with an orthoformate to form an enamino-ester intermediate. cdnsciencepub.commsu.edu The subsequent intramolecular cyclization, usually induced by heat or a catalyst, involves the nucleophilic attack of a carbon on the aniline ring onto the ester carbonyl group, followed by elimination, to form the quinolone core. The presence and position of the fluorine and ethyl groups on the aniline ring are crucial for the properties of the final quinolone product. For instance, a similar reaction using 2,4-difluoroaniline (B146603) is a key step in the synthesis of the antibacterial agent Temafloxacin. cdnsciencepub.com

Electrophilic Aromatic Substitution Patterns on the Difluoroaniline Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process due to the competing directing effects of the substituents.

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

Ethyl Group (-CH₂CH₃): A weakly activating, ortho-, para-directing group.

Fluorine Atoms (-F): Deactivating, ortho-, para-directing groups (though strongly deactivating via induction).

The positions on the ring are C1 (NH₂), C2 (F), C3 (H), C4 (Ethyl), C5 (F), and C6 (H). The powerful activating effect of the amino group is the dominant factor in determining the regioselectivity of substitution. It strongly directs incoming electrophiles to its ortho (C6) and para (blocked by the ethyl group) positions. The ethyl group also directs to its ortho positions (C3 and C5), but the C5 position is blocked by a fluorine atom. The fluorine atoms strongly deactivate the ring towards electrophilic attack.

Therefore, the most probable position for electrophilic substitution is C6 , which is ortho to the strongly activating amino group and meta to the C5-fluorine. The C3 position is another possibility, being ortho to the ethyl group and meta to the C2-fluorine. However, the influence of the amino group is generally stronger than that of the alkyl group.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound and its Halogenated Derivativessmolecule.combenchchem.com

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net this compound and its derivatives are valuable substrates for these transformations.

Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, forming a new carbon-nitrogen bond. organic-chemistry.org In this context, this compound acts as the nucleophilic amine component. It can be coupled with a wide variety of aryl and heteroaryl halides. researchgate.net

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the palladium(0) catalyst. wuxiapptec.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. semanticscholar.orgnih.gov

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | semanticscholar.org |

| Ligand | XantPhos, BrettPhos, S-Phos | semanticscholar.orgfluorine1.ru |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | wuxiapptec.com |

| Solvent | Toluene, Dioxane, THF | semanticscholar.orgnih.gov |

| Temperature | Room Temperature to 110 °C | wuxiapptec.com |

Suzuki-Miyaura and Sonogashira Coupling of Halogenated this compound Derivatives

For Suzuki-Miyaura and Sonogashira reactions, a halogenated derivative of this compound is required, for example, 1-Bromo-4-ethyl-2,5-difluoroaniline. This precursor could be synthesized via electrophilic bromination, which would likely occur at the C6 position as discussed in section 3.2.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov A halogenated this compound derivative would serve as the organic halide. This method is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. researchgate.netnih.gov

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | nih.gov |

| Organoboron Reagent | Arylboronic acids, Alkyltrifluoroborates | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | researchgate.netnih.gov |

| Solvent | Toluene/Water, Dioxane/Water, DMF | nih.gov |

| Temperature | 60 °C to 100 °C | nih.gov |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) cocatalysts. researchgate.net A halogenated this compound derivative can be coupled with various alkynes to synthesize substituted alkynyl anilines. These products are versatile intermediates for synthesizing more complex molecules, including heterocycles and pharmaceuticals.

Table 3: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | researchgate.net |

| Copper(I) Cocatalyst | CuI | mdpi.com |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | |

| Solvent | THF, DMF, Toluene | |

| Temperature | Room Temperature to 80 °C |

Oxidation and Reduction Pathways of this compound

The amino group and the aromatic ring of this compound are susceptible to both oxidation and reduction under appropriate conditions. The presence of fluorine atoms influences the electron density of the ring, thereby affecting the regioselectivity and feasibility of these reactions.

Oxidation: Anilines are generally sensitive to oxidizing agents. The oxidation of substituted anilines can lead to a variety of products, including nitroso compounds, quinones, or polymeric materials, depending on the oxidant and reaction conditions. For instance, analogous compounds like 4-ethoxy-2,6-difluoroaniline (B1319567) are known to be oxidizable to the corresponding quinones or nitroso derivatives. Another common transformation is electrophilic nitration, which involves the oxidation of the aromatic ring. The nitration of 4-ethyl-2,6-difluoroaniline, a structural isomer, allows for the introduction of a nitro group, which can then be further transformed. smolecule.com

Reduction: Reduction reactions involving fluoroanilines typically target substituents on the aromatic ring rather than the ring itself, which is resistant to reduction due to its aromaticity. A common pathway involves the reduction of a nitro group to an amine. This is often a key step in the synthesis of the aniline itself. For example, the synthesis of 3,5-difluoroaniline (B1215098) can be achieved by the reduction of 3,5-difluoronitrobenzene. google.com Similarly, the reduction of a nitro group on a fluorinated aromatic ring can be accomplished using reagents like hydrazine (B178648) hydrate (B1144303) with a co-catalyst system of Indian red and activated carbon. The reduction of 2,6-difluoro-3,4,5-trichloronitrobenzene to produce the corresponding aniline can be carried out using hydrogen gas with a catalyst at temperatures from ambient to 150°C. google.com

Table 1: Representative Oxidation and Reduction Reactions for Fluoroaniline (B8554772) Analogs

| Reaction Type | Starting Material Analog | Reagent(s) | Product Type |

| Oxidation | 4-Ethoxy-2,6-difluoroaniline | Peroxybenzoic acid evitachem.com | Corresponding quinone/nitroso derivative |

| Nitration | 4-Ethyl-2,6-difluoroaniline | Nitrating mixture (e.g., HNO₃/H₂SO₄) smolecule.comgoogle.com | Nitro-substituted aniline |

| Reduction (of Nitro Group) | 4-(difluoromethoxy)nitrobenzene | Hydrazine hydrate, Indian red, activated carbon | Corresponding aniline |

| Reduction (of Nitro Group) | 2,6-difluoro-3,4,5-trichloronitrobenzene | H₂, Catalyst (e.g., Pd/C) google.com | Corresponding aniline |

Radical Reactions and Photochemical Transformations of this compound

The study of photochemical and radical-mediated reactions offers pathways to unique functionalizations that are often complementary to traditional ionic reactions.

Radical Reactions: Anilines can participate in radical reactions, often initiated by photoredox catalysis. A notable example is the C-H chlorination of anilines. In a process utilizing a photocatalyst (4CzIPN) and N-chlorosuccinimide (NCS) under blue LED irradiation, 2,5-difluoroaniline (B146615) undergoes chlorination to yield 4-chloro-2,5-difluoroaniline (B1591006) in high yield. rsc.org This regioselective functionalization is directed by the amine group and proceeds via a radical mechanism, suggesting that this compound could likely undergo similar transformations at the positions ortho or para to the directing amino group that are not already substituted.

Photochemical Transformations: Photoinduced reactions provide another avenue for the transformation of fluoroanilines. The difluoroalkylation of anilines has been achieved using visible-light photoredox catalysis. acs.org This method allows for the introduction of a difluoroalkyl moiety onto the aniline ring. Furthermore, the inherent structure of fluoroanilines can be leveraged to design photodegradable molecules. Ethanolamine derivatives synthesized from difluoroanilines have been shown to undergo photodecomposition, a property useful in developing environmentally benign antimicrobial agents. unit.noacs.org The degradation mechanism often involves intramolecular reactions facilitated by the absorption of light. acs.org The general study of the degradation of organic fluorine compounds notes that photochemical reactions can be a significant transformation pathway. researchgate.net

Table 2: Examples of Photochemical Reactions with Fluoroaniline Systems

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield | Reference |

| C-H Chlorination | 2,5-Difluoroaniline | 4CzIPN (photocatalyst), NCS, THF, Blue LEDs | 4-Chloro-2,5-difluoroaniline | 81% | rsc.org |

| Difluoroalkylation | Aniline | Eosin Y, 525 nm lamp | Difluoroalkylated aniline | Varies | acs.org |

| Photodecomposition | Ethanolamine derivative of 3,5-Dichloro-2,4-difluoroaniline | UV light, pH 8 | Decomposition products | Total decomposition in 24h for some analogs | unit.noacs.org |

C-F Bond Activation and Functionalization in Fluoroaniline Systems

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant chemical challenge. researchgate.net However, achieving this transformation is highly valuable for synthesizing complex fluorinated molecules from simpler fluoroaromatics. mdpi.comnih.gov

Transition Metal-Catalyzed C-F Activation: A primary strategy for C-F activation involves transition metal catalysts. mdpi.com Metals like palladium, nickel, and copper can mediate the cleavage of C-F bonds, typically through oxidative addition to a low-valent metal center. mdpi.comvt.edu The presence of an ortho-amino group, as in this compound, can play a crucial directing role in these reactions. For example, research on ortho-fluoroanilines has shown that the amino group can coordinate to the metal center, facilitating the intramolecular cleavage of the adjacent C-F bond. vt.edu While effective, these methods can suffer from drawbacks like high catalyst loading and harsh reaction conditions due to the strength of the C-F bond. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of fluorine atoms activates the aromatic ring towards nucleophilic attack, making SNAr a viable pathway for C-F functionalization, especially when the ring is further activated by other electron-withdrawing groups or when strong nucleophiles are used. mdpi.comacs.org In the context of fluoroanilines, a directing group can deliver a nucleophile intramolecularly. A compelling example is the reaction of o-fluoroanilines with tetrakis(dimethylamido)titanium, Ti(NMe2)4. In this reaction, the aniline first coordinates to the titanium center, followed by an intramolecular delivery of a dimethylamino group to the ortho-carbon, displacing the fluorine atom. This defluoroamination reaction was demonstrated on N-ethyl-2,6-difluoroaniline, a close structural analog of the title compound, which afforded the product in a 42% yield. vt.edu This highlights a powerful, regioselective method for C-F functionalization directed by the aniline's amino group.

Transition-metal-free approaches using Lewis acids to assist fluoride (B91410) abstraction are also emerging as a greener alternative. researchgate.net

Table 3: Selected Methods for C-F Bond Activation in Fluoroaniline Analogs

| Method | Substrate Analog | Reagent(s) / Catalyst | Product Type | Reference |

| Nucleophilic Substitution | N-Ethyl-2,6-difluoroaniline | Ti(NMe2)4 | Defluoroaminated product | vt.edu |

| Nucleophilic Substitution | ortho-Fluoroanilines | Various nucleophiles | Substituted anilines | mdpi.comacs.org |

| Hydrodefluorination (HDF) | o-Fluoroanilines | Cu-catalyst | Defluorinated anilines | mdpi.com |

| Oxidative Addition | Pentafluoroaniline | Pd(PCy3)2 or Ni(PCy3)2 | Metal-fluoride complex | vt.edu |

Advanced Structural and Electronic Characterization of 4 Ethyl 2,5 Difluoroaniline

High-Resolution Spectroscopic Analysis for Conformational and Electronic Structure Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and the distribution of electrons within a molecule. For 4-ethyl-2,5-difluoroaniline (B6205750), a combination of NMR, IR, Raman, and UV-Vis spectroscopy would provide a complete picture of its molecular structure and electronic behavior.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the local electronic environment of fluorine atoms. Based on data from 2,5-difluoroaniline (B146615), the expected NMR spectra for this compound can be predicted. chemicalbook.comnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the ethyl group protons (-CH₂- and -CH₃). The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts of the aromatic protons are influenced by the electron-donating amino and ethyl groups and the electron-withdrawing fluorine atoms. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The amino protons typically appear as a broad singlet. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. nih.govchemicalbook.com The signals for the aromatic carbons would be split due to coupling with directly attached fluorine atoms (¹JCF) and through two or three bonds (²JCF, ³JCF). The chemical shifts would reflect the electronic effects of the substituents. The carbons bearing the fluorine atoms (C2 and C5) would appear at lower field (downfield) due to the deshielding effect of the electronegative fluorine. The ethyl group carbons would appear in the aliphatic region of the spectrum.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive to the local electronic environment. nih.gov For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts and coupling constants to nearby protons would confirm their positions on the aromatic ring. The wide chemical shift range of ¹⁹F NMR makes it an excellent probe for subtle electronic changes within the molecule. wikipedia.orgslideshare.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic-H | ¹H | 6.3 - 7.0 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. |

| -NH₂ | ¹H | ~3.8 | Broad Singlet (br s) | Chemical shift can be variable. |

| -CH₂- | ¹H | ~2.6 | Quartet (q) | Coupled to -CH₃ protons. |

| -CH₃ | ¹H | ~1.2 | Triplet (t) | Coupled to -CH₂ protons. |

| C-NH₂ | ¹³C | 135 - 145 | Doublet of Doublets (dd) | Coupled to F at C2 and F at C5. |

| C-F | ¹³C | 145 - 160 | Doublet (d) | Large one-bond C-F coupling. |

| C-H (Aromatic) | ¹³C | 100 - 120 | Multiplet (m) | Coupled to protons and fluorine atoms. |

| C-Ethyl | ¹³C | 125 - 135 | Multiplet (m) | Carbon attached to the ring. |

| -CH₂- | ¹³C | 20 - 30 | Singlet (s) | |

| -CH₃ | ¹³C | 10 - 15 | Singlet (s) |

Note: These are estimated values based on data for 2,5-difluoroaniline and general substituent effects. Actual values may vary. chemicalbook.comchemicalbook.com

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. acs.org C-H stretching vibrations from the aromatic ring and the ethyl group would be observed around 2850-3100 cm⁻¹. The C-F stretching vibrations typically give rise to strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range. mcbu.edu.tr

Raman Spectroscopy: Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data. Non-polar bonds, such as the aromatic C=C bonds, often produce strong Raman signals. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum, providing additional structural information. mcbu.edu.tr

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and excited states of the molecule.

Fluorescence Spectroscopy: Many aniline (B41778) derivatives exhibit fluorescence, emitting light after being excited by UV radiation. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The sensitivity of fluorescence makes it a valuable technique for detecting even small quantities of the compound and for studying its excited-state properties. umanitoba.ca The quantum yield and lifetime of the fluorescence would provide further information about the de-excitation pathways available to the molecule.

X-ray Crystallography and Diffraction Studies of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a crystal structure for this compound itself is not publicly available, analysis of related fluoroaniline (B8554772) structures can predict its solid-state behavior. researchgate.netnih.gov

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. For this compound, several key interactions would be expected to dictate its crystal structure:

π–π Stacking: The aromatic rings are likely to stack on top of each other, driven by favorable electrostatic interactions between the electron-rich π systems. The presence of fluorine atoms can modify these interactions, sometimes leading to aryl–perfluoroaryl stacking. acs.org

C-H···π Interactions: Hydrogen atoms from the ethyl group or the aromatic ring can interact with the electron-rich face of a neighboring aromatic ring.

The interplay of these forces determines the density, stability, and morphology of the crystals. strath.ac.uk

The primary amine group (-NH₂) of this compound is a potent hydrogen bond donor. In a pure crystal or in co-crystals (adducts) with other molecules (e.g., carboxylic acids, phenols), it can form robust hydrogen bonding networks. nih.gov

N-H···N Bonds: In the pure solid, aniline molecules can form hydrogen bonds with each other, creating chains or dimeric motifs. nih.gov

N-H···O/N-H···N Bonds in Adducts: When co-crystallized with a hydrogen bond acceptor, such as a phenol (B47542) or a pyridine (B92270) derivative, strong N-H···O or N-H···N hydrogen bonds are expected to form. acs.orgresearchgate.net These interactions are often the primary drivers of the supramolecular assembly in such adducts. nih.govjaptronline.com

The geometry and strength of these hydrogen bonds are crucial in crystal engineering for designing materials with specific physical properties. The presence of two N-H donors allows for the formation of extended one-, two-, or three-dimensional networks, significantly influencing the melting point and solubility of the resulting crystalline solid. acs.org

Mass Spectrometry for Fragmentation Pattern Analysis and Isomeric Distinction

Mass spectrometry is a pivotal analytical technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. In the context of this compound, mass spectrometry provides critical data for confirming its molecular weight and offers deep insights into its structural integrity through the analysis of its fragmentation patterns. This technique is also instrumental in differentiating this compound from its various structural isomers.

Under typical electron ionization (EI) conditions, the this compound molecule is expected to yield a distinct mass spectrum characterized by a prominent molecular ion peak and several key fragment ions. The fragmentation pathways are largely governed by the stability of the resulting cations and neutral losses, influenced by the ethyl group and the difluorinated aromatic ring.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound (C₈H₉F₂N) is 157.16 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at m/z 157. The primary fragmentation pathways can be predicted based on the established fragmentation of alkylbenzenes and substituted anilines. jove.com

A crucial fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃). jove.compearson.com This process is highly favorable due to the formation of a stable benzylic cation. For this compound, this would result in a significant peak at m/z 142.

Another characteristic fragmentation of anilines involves the loss of hydrogen cyanide (HCN) from the aromatic ring, which would lead to a fragment ion at m/z 130. miamioh.edu The difluoroaniline moiety itself can also undergo fragmentation. For instance, the mass spectrum of 2,5-difluoroaniline shows a strong molecular ion peak at m/z 129 and subsequent fragmentation. nih.gov

The following interactive data table summarizes the predicted key fragment ions for this compound.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

| 157 | [C₈H₉F₂N]⁺ | - | Molecular Ion (M⁺) |

| 142 | [C₇H₆F₂N]⁺ | •CH₃ | Benzylic cleavage, loss of a methyl radical |

| 130 | [C₇H₇F₂]⁺ | HCN | Loss of hydrogen cyanide from the aniline ring |

| 129 | [C₆H₅F₂N]⁺ | •C₂H₄ | Loss of ethene |

Isomeric Distinction

Mass spectrometry can be a powerful tool for distinguishing between isomers of this compound, such as other ethyl-difluoroaniline isomers or N-ethyl-difluoroaniline isomers. While some isomers may exhibit similar molecular ion peaks, their fragmentation patterns can differ significantly due to the influence of substituent positions on bond stabilities and rearrangement pathways. acs.orgnih.gov

For example, an N-ethyl-2,5-difluoroaniline isomer would likely show a prominent loss of an ethyl radical (•C₂H₅) leading to a fragment at m/z 128, a pathway less favorable for this compound. Furthermore, the relative abundances of the fragment ions can vary substantially between isomers. Advanced techniques such as tandem mass spectrometry (MS/MS) and ion mobility spectrometry can provide even greater resolving power for isomeric differentiation by analyzing the fragmentation of selected precursor ions or separating ions based on their shape and size. acs.orgnih.gov

The following interactive data table illustrates the predicted key fragment ions for a potential isomer, N-ethyl-2,5-difluoroaniline, for comparison.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

| 157 | [C₈H₉F₂N]⁺ | - | Molecular Ion (M⁺) |

| 128 | [C₆H₄F₂N]⁺ | •C₂H₅ | Loss of an ethyl radical from the nitrogen atom |

| 111 | [C₆H₄F₂]⁺ | •NHCH₃ | Cleavage of the N-C bond with rearrangement |

The distinct fragmentation patterns, particularly the primary neutral losses, provide a clear basis for the analytical distinction between these isomers using mass spectrometry.

Computational and Theoretical Investigations of 4 Ethyl 2,5 Difluoroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Ethyl-2,5-difluoroaniline (B6205750). These methods model the molecule's electron distribution, which governs its geometry, stability, and chemical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and determine its ground state properties. nih.govresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, various global reactivity descriptors can be calculated to predict the molecule's chemical behavior. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Other calculated descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Global Hardness (η): Represents the resistance to change in electron distribution. mdpi.com

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. mdpi.com

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. mdpi.com

These parameters help in understanding the molecule's reactivity in various chemical environments. For instance, they can predict the most likely sites for nucleophilic or electrophilic attack. nih.govmdpi.com

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| Highest Occupied MO | E_HOMO | -5.5 to -6.0 | Energy of the outermost electron-filled orbital |

| Lowest Unoccupied MO | E_LUMO | -0.5 to -1.0 | Energy of the first empty electron orbital |

| Energy Gap | ΔE | 4.5 to 5.5 | Difference between LUMO and HOMO energies |

| Chemical Potential | μ | -3.0 to -3.5 | Average of HOMO and LUMO energies |

| Electronegativity | χ | 3.0 to 3.5 | Negative of Chemical Potential |

| Global Hardness | η | 2.25 to 2.75 | Half of the Energy Gap |

| Global Softness | S | 0.18 to 0.22 | Reciprocal of Global Hardness |

| Electrophilicity Index | ω | 1.6 to 2.2 | Describes the ability to accept electrons |

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory), are quantum chemistry methods that rely on first principles without the use of experimental data. researchgate.net These methods are employed for high-accuracy predictions of the energetic and geometric properties of this compound. While computationally more demanding than DFT, they can provide benchmark results for bond lengths, bond angles, and conformational energies. researchgate.net Comparing results from ab initio calculations with those from DFT and experimental data helps validate the chosen computational approaches. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotational freedom around the C-C bond of the ethyl group and the C-N bond, MD simulations are invaluable for exploring its conformational space. nih.gov

By simulating the molecule's dynamics, researchers can identify the most stable conformations (i.e., the lowest energy states). A common technique is to perform a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.govdergipark.org.tr This scan reveals the energy barriers between different conformations and identifies the global and local energy minima. For this compound, this would involve rotating the ethyl group to determine the most energetically favorable orientation relative to the benzene (B151609) ring.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be validated against experimental measurements. This synergy is crucial for confirming the molecular structure and understanding its vibrational and electronic properties. nih.gov

Vibrational Spectroscopy: DFT calculations can predict the infrared (FT-IR) and Raman (FT-Raman) spectra of this compound. dergipark.org.trresearchgate.net The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. By comparing the predicted spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H) of the molecule. researchgate.net These theoretical predictions are instrumental in interpreting experimental NMR spectra and confirming the chemical environment of each atom.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Difluoroaniline Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| N-H Asymmetric Stretch | ~3470 | ~3480 | Stretching of the amine N-H bonds |

| C-H Aromatic Stretch | ~3080 | ~3085 | Stretching of C-H bonds on the phenyl ring |

| C=C Aromatic Stretch | ~1620 | ~1625 | Stretching of C=C bonds in the phenyl ring |

| C-N Stretch | ~1280 | ~1288 | Stretching of the Carbon-Nitrogen bond |

| C-F Stretch | ~1210 | ~1215 | Stretching of the Carbon-Fluorine bonds |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding how this compound participates in chemical reactions is crucial for its application in synthesis. Computational methods can elucidate reaction mechanisms by identifying the transition states—the highest energy points along a reaction pathway. ims.ac.jp

By calculating the structures and energies of reactants, products, and transition states, chemists can determine the activation energy of a reaction. This information reveals the reaction's feasibility and kinetics. For this compound, this could involve studying electrophilic aromatic substitution reactions, where the fluorine and ethyl substituents would direct incoming electrophiles, or reactions involving the nucleophilic amine group. ims.ac.jpvt.edu This analysis provides a molecular-level understanding of reaction pathways that is often difficult to obtain through experiments alone. ims.ac.jp

Studies on Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govbohrium.com Computational chemistry provides a route to predict the NLO response of this compound. The key NLO parameters are calculated using DFT methods, often in the presence of an external electric field. researchgate.net

The important NLO properties include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A non-zero value indicates potential for applications like second-harmonic generation (SHG). nih.gov

The presence of electron-donating (amino, ethyl) and electron-withdrawing (fluoro) groups can lead to intramolecular charge transfer (ICT), which often enhances NLO properties. researchgate.net Calculations of these parameters can screen candidate molecules for promising NLO applications before undertaking complex synthesis and experimental characterization. mdpi.com

Table 3: Hypothetical Calculated NLO Properties for this compound

| Property | Symbol | Typical Calculated Value (esu) | Significance |

| Dipole Moment | μ | 2.0 - 3.0 D | Indicates the molecule's overall polarity. |

| Mean Polarizability | ⟨α⟩ | ~1.5 x 10⁻²³ | Measures the linear response to an electric field. |

| First-Order Hyperpolarizability | β_total | 1.0 - 5.0 x 10⁻³⁰ | Indicates the magnitude of the second-order NLO response. |

Derivatives and Analogs of 4 Ethyl 2,5 Difluoroaniline: Synthesis and Reactivity

Synthesis of Substituted 4-Ethyl-2,5-difluoroaniline (B6205750) Derivatives

The synthesis of substituted derivatives of this compound can be broadly categorized into two main approaches: modifications at the nitrogen atom of the amino group and functionalization of the aromatic ring itself.

The amino group of this compound is a versatile handle for introducing a wide range of substituents through common organic reactions such as alkylation, acylation, and sulfonylation.

N-Alkylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides or other alkylating agents to form secondary or tertiary amines. For instance, the reaction of a similar compound, 2,5-difluoroaniline (B146615), with cyclopropyl (B3062369) ethyl halide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone, typically in the presence of a base such as potassium carbonate, yields the corresponding N-alkylated product. evitachem.com This method is applicable for the synthesis of N-(1-cyclopropylethyl)-2,5-difluoroaniline. evitachem.com The reaction mechanism involves the deprotonation of the aniline (B41778) by the base, followed by nucleophilic attack of the resulting anion on the alkyl halide. evitachem.com

N-Acylation: Acyl groups can be introduced by reacting the aniline with acid chlorides or anhydrides. This reaction is often catalyzed by a base to neutralize the HCl byproduct. The Friedel-Crafts acylation is a fundamental method for adding an acyl group to an aromatic ring, which can be subsequently modified. byjus.com While this typically applies to the ring, N-acylation is a competing and often favored reaction for anilines.

N-Sulfonylation: The synthesis of sulfonamides can be achieved by reacting the aniline with sulfonyl chlorides. For example, the methylation of a sulfonamide nitrogen with methyl iodide and potassium carbonate has been shown to proceed in near-quantitative yield. acs.org

Schiff Base Formation: Condensation of anilines with aldehydes or ketones yields imines, also known as Schiff bases. For instance, 4,4'-methylene bis(2,5-difluoroaniline) has been reacted with various substituted aromatic aldehydes in methanol (B129727) with a catalytic amount of glacial acetic acid to produce a series of Schiff bases. ijsr.net This reaction is generally applicable to substituted anilines like this compound.

A summary of representative reactions for modifying the amino group is presented below:

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃, Acetone/DMSO | Secondary/Tertiary Amine |

| N-Acylation | Acyl chloride/anhydride, Base | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Schiff Base Formation | Aldehyde/Ketone, Acid catalyst | Imine |

Introducing substituents directly onto the aromatic ring of this compound requires overcoming the directing effects of the existing groups—the activating amino and ethyl groups and the deactivating but ortho, para-directing fluoro groups.

Directed Ortho Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings. wikipedia.org A directing metalation group (DMG) complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The amino group itself, or more commonly a protected form like an amide or carbamate, can act as a DMG. organic-chemistry.org For fluoroanilines, protecting the amine with a group like 2,2,5,5-tetramethyl-1-aza-2,5-disila-cyclopentane (stabase) can direct metalation ortho to the fluorine atom. thieme-connect.de The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. wikipedia.org The fluorine atoms themselves can also act as moderate directing groups. organic-chemistry.org

Electrophilic Aromatic Substitution: The interplay of the activating ethyl and amino groups and the deactivating fluoro groups governs the regioselectivity of electrophilic substitution. The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, in this compound, the para position is blocked by the ethyl group. The positions ortho to the amine are occupied by fluorine atoms. Therefore, substitution is directed to the remaining open positions, influenced by the combined electronic effects. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions. For example, bromination of 2,6-dichloroaniline (B118687) occurs at the 4-position. researchgate.net Nitration of dihaloacetanilides often occurs at the position meta to the halogen atoms. researchgate.net The fluorine substituents on the ring of N-(1-cyclopropylethyl)-2,5-difluoroaniline are noted to make the ring more reactive towards electrophiles. evitachem.com

Chiral Derivatives of this compound and their Asymmetric Synthesis

The introduction of chirality into derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry. This can be achieved either by synthesizing derivatives with chiral centers or by creating atropisomeric compounds.

Asymmetric Synthesis: Chiral phosphoric acids have been used as catalysts for the enantioselective synthesis of fluorinated compounds, such as 5,6-dihydroindolo[1,2-c]quinazolines, which possess quaternary stereocenters. dicp.ac.cn This type of catalysis could potentially be applied to reactions involving derivatives of this compound. Another approach involves the use of chiral diene-ligated rhodium catalysts for the asymmetric amination of various anilines, producing tertiary β-fluoroamines with high enantioselectivity. nih.gov Furthermore, a stereoinvertive Mitsunobu reaction employing N-nosyl-3,5-difluoroaniline has been used in the asymmetric synthesis of the API, AZD8186. thieme-connect.de

Kinetic Resolution: Racemic mixtures of chiral anilines or their derivatives can be resolved using kinetic resolution techniques. Chiral phosphoric acid catalysis has been successfully employed for the kinetic resolution of racemic biaryl anilines through para-amination, achieving high selectivity factors. researchgate.net

Chiral Analysis: The analysis of chiral fluorine-containing compounds can be performed using ¹⁹F NMR spectroscopy. bohrium.com The use of chiral palladium pincer complexes as chemosensors induces distinct ¹⁹F NMR shifts for each enantiomer, allowing for the determination of enantiomeric composition. nih.gov

Reactivity Profiles of Key this compound Analogs

The reactivity of this compound analogs is heavily influenced by the nature and position of the substituents on the aromatic ring and the amino group.

Analogs with Modified Amino Groups:

Amides: The corresponding acetanilide (B955) derivative would exhibit different reactivity compared to the parent aniline. The acetyl group is deactivating, making electrophilic aromatic substitution more difficult.

Sulfonamides: N-Sulfonamide derivatives are also less reactive towards electrophilic attack on the ring due to the electron-withdrawing nature of the sulfonyl group.

N-Alkylated Analogs: N-alkylation increases the electron-donating ability of the nitrogen, potentially increasing the ring's reactivity towards electrophiles, although steric hindrance can become a factor.

Analogs with Additional Ring Substituents:

Halogenated Analogs: Introducing further halogen atoms would generally decrease the ring's reactivity towards electrophilic substitution. However, they can be useful handles for cross-coupling reactions.

Nitrated Analogs: The introduction of a nitro group, a strong electron-withdrawing group, significantly deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Analogs from DoM: Functional groups introduced via directed ortho-metalation can have varied effects. For example, a silyl (B83357) group can be a placeholder for further functionalization, while an introduced carbonyl group would be deactivating.

A general overview of the reactivity of related difluoroaniline derivatives is shown in the table below.

| Derivative Type | Key Reaction | Product |

| 2,5-Difluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | Oxidation / Reduction / Substitution | Varied oxidized, reduced, or substituted products |

| Ethyl 4,5-difluoro-1H-indole-2-carboxylate | Nucleophilic Substitution / Oxidation / Reduction | Substituted indoles, oxo derivatives, or corresponding alcohols |

| 4-Ethoxy-2,6-difluoroaniline (B1319567) | Oxidation / Reduction / Nucleophilic Substitution | Quinones, hydroxylamines, or substituted anilines |

Structure-Reactivity Relationship Studies within the this compound Family

The relationship between the structure of this compound derivatives and their reactivity is governed by the electronic and steric effects of the substituents.

Steric Effects: The ethyl group and the fluorine atom at position 2 create steric hindrance around the amino group and the C3 position of the ring. This can influence the rate and feasibility of reactions at these sites. For example, bulky substituents on the nitrogen can hinder reactions at the ortho positions of the ring. Similarly, the steric bulk of incoming reagents can affect the position of attack. Studies on substituted polyanilines have shown that the steric effects from bulky substituents can prevail over electronic effects, for instance, by shielding the nitrogen atom. nih.gov

Quantitative Structure-Activity Relationships (QSAR): While specific QSAR studies for this compound were not found, the principles are applicable. Such studies would correlate physicochemical properties (like Hammett constants, pKa, logP) of a series of derivatives with their observed reactivity in a specific reaction. For example, a study on the antimicrobial activity of thiadiazole derivatives related to 2,5-difluoroaniline indicated a structure-activity relationship where electron-withdrawing groups enhanced potency. This highlights how systematic structural modification can be used to tune reactivity and biological activity.

The table below summarizes the expected influence of different substituent types on the reactivity of the aniline ring.

| Substituent Type | Electronic Effect on Ring | Steric Effect | Expected Impact on Electrophilic Substitution |

| -F (at C2, C5) | -I > +M (Deactivating) | Moderate | Decreased reactivity |

| -CH₂CH₃ (at C4) | +I (Activating) | Moderate | Increased reactivity, directs ortho (blocked) |

| -NH₂ (at C1) | +M > -I (Strongly Activating) | Low | Strongly increased reactivity, directs ortho/para |

| Acyl (on N) | -M (Strongly Deactivating) | Varies | Strongly decreased reactivity |

| Alkyl (on N) | +I (Activating) | Varies | Increased reactivity, potential steric hindrance |

Applications of 4 Ethyl 2,5 Difluoroaniline in Advanced Organic Synthesis and Materials Science

Role of 4-Ethyl-2,5-difluoroaniline (B6205750) as a Building Block in Complex Molecule Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring an ethyl group and two fluorine atoms on the aniline (B41778) ring, imparts specific properties that are leveraged in the construction of larger, more intricate structures.

Heterocyclic Compound Synthesis

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amino group provides a nucleophilic center for cyclization reactions, while the fluorine atoms can influence the electronic properties and reactivity of the aromatic ring.

One notable application is in the synthesis of quinoline (B57606) derivatives. A novel method involves the cyclization of anilines with acrolein diethyl acetal (B89532) to produce quinolines with various substitutions on the phenyl ring. scispace.com This approach avoids harsh oxidants and long reaction times. scispace.com Additionally, this compound can be used to create complex heterocyclic systems like pyrazolo[1,5-a]- researchgate.net-triazin-4-ones and 2,4-diaminothiazoles through multi-step solution- and solid-phase syntheses. chimia.ch

The synthesis of fluorinated indole (B1671886) derivatives, such as ethyl 4,5-difluoro-1H-indole-2-carboxylate, can be achieved through methods like the Fischer indole synthesis, which involves the cyclization of fluorinated phenylhydrazines with ketoesters. Another approach is the copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime, which has been demonstrated with related difluoroanilines. beilstein-journals.org Furthermore, 2,5-difluoroaniline (B146615) is a key reactant in the synthesis of 3-((2,5-Difluorophenyl)diazenyl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (DFPDAEHPQD), a complex heterocyclic dye. ekb.egekb.eg

The reactivity of the aniline group also allows for its participation in condensation reactions. For instance, the reaction of 2,5-difluoroaniline with ethyl cyanoacetate (B8463686) is a key step in forming intermediates for further cyclizations. vulcanchem.com It can also be used in the synthesis of thiadiazole derivatives through reactions with hydrazonoyl halides.

Synthesis of Advanced Ligands and Organocatalysts

While specific examples detailing the synthesis of advanced ligands and organocatalysts directly from this compound are not extensively documented in the provided search results, the broader class of fluorinated anilines is recognized for its utility in this area. fluorochem.co.uk The electronic properties imparted by the fluorine atoms can significantly influence the catalytic activity and selectivity of the resulting ligands and organocatalysts. The ethyl group can also play a role in tuning the steric environment around a metal center in a coordination complex.

Integration of this compound into Polymer Chemistry and Advanced Materials Science

The distinct molecular structure of this compound makes it a valuable component in the development of advanced polymers and materials with tailored properties.

Monomer for Functional Polymers

Although direct polymerization of this compound is not explicitly detailed, the synthesis of fluorine-substituted polyanilines from various fluoroaniline (B8554772) monomers is a well-established field. researchgate.net These polymers are known for their electrical conductivity and thermal stability. researchgate.net The incorporation of fluorine atoms can affect the structural and electronic properties of the resulting polymer. researchgate.net For example, N-(2,4-difluorophenyl) maleimide, derived from 2,4-difluoroaniline (B146603), can be copolymerized with methyl methacrylate (B99206) to create polymers with enhanced thermal stability. erpublications.com It is plausible that this compound could be similarly employed as a monomer or co-monomer to produce functional polymers with specific characteristics.

Precursor for Advanced Fluorinated Materials with Specific Electronic or Optical Properties

The presence of fluorine atoms in this compound is key to its use as a precursor for advanced fluorinated materials. Fluorination is a known strategy to tune the optoelectronic properties of organic molecules. rsc.org For instance, selectively fluorinated oligophenyls, synthesized via Suzuki-Miyaura cross-coupling reactions, have shown enhanced charge mobility, a crucial factor for organic semiconducting materials. rsc.org

Materials derived from fluorinated anilines have found applications in various electronic devices. For example, derivatives of 4-bromo-2,6-difluoroaniline (B33399) are used in hole-transporting materials for perovskite solar cells and in organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can enhance metabolic stability and binding affinity to biological targets, which is relevant for the design of materials for biomedical applications. Furthermore, the study of 3-((2,5-Difluorophenyl)diazenyl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, synthesized from 2,5-difluoroaniline, has revealed its potential as an organic semiconductor with distinct optical bandgap values. ekb.eg

Use in Dye Chemistry and Optoelectronic Materials (Focus on Chemical Synthesis and Properties)

This compound and its isomers are valuable building blocks in the synthesis of dyes and optoelectronic materials due to the influence of the fluoro and ethyl substituents on the chromophoric system.

Aniline derivatives are historically significant in the synthesis of azo dyes. unb.ca The diazotization of the aniline, followed by coupling with a suitable aromatic compound, is a classic method for producing a wide range of colors. unb.ca A specific example is the synthesis of 3-((2,5-Difluorophenyl)diazenyl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (DFPDAEHPQD). This compound is prepared by diazotizing 2,5-difluoroaniline and coupling it with a pyrano[3,2-c]quinoline derivative. ekb.egekb.eg The resulting dye exhibits interesting optical properties, with two distinct optical bandgap values, suggesting its potential as an organic semiconductor. ekb.eg

Future Research Directions and Emerging Opportunities for 4 Ethyl 2,5 Difluoroaniline

Development of More Sustainable and Efficient Synthesis Routes

While established methods for the synthesis of substituted anilines exist, a key area of future research lies in the development of more sustainable and efficient routes to 4-Ethyl-2,5-difluoroaniline (B6205750). researchgate.netnih.gov Current industrial syntheses of anilines often rely on multi-step processes that can generate significant waste. researchgate.net Future efforts will likely focus on "green chemistry" principles to minimize environmental impact and improve atom economy. nih.govresearchgate.netdovepress.com

Key research avenues include:

Catalytic Hydrogenation of Nitroaromatics: A primary industrial route to anilines involves the catalytic hydrogenation of the corresponding nitrobenzene (B124822) derivative. google.com Research into novel catalysts, such as non-precious metal catalysts or catalysts with enhanced selectivity and activity, could lead to more sustainable processes for producing this compound from 1-ethyl-2,5-difluoro-4-nitrobenzene.

Amination of Aryl Halides: Transition-metal catalyzed C-N cross-coupling reactions are a powerful tool for aniline (B41778) synthesis. acs.org Future work could explore more efficient and greener catalytic systems, potentially utilizing earth-abundant metals or photocatalysis, for the amination of 1-ethyl-2,5-difluoro-4-halobenzene.

Domino and One-Pot Reactions: The development of domino or one-pot reactions that combine multiple synthetic steps into a single operation can significantly improve efficiency and reduce waste. eurekalert.org Designing such a process for this compound from readily available starting materials is a promising research direction.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for many chemical transformations. Applying flow chemistry to the synthesis of this compound could lead to more efficient and safer manufacturing processes.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Catalytic Hydrogenation | High yields, established technology | Development of non-precious metal catalysts, milder reaction conditions |

| Amination of Aryl Halides | Versatility, functional group tolerance | Earth-abundant metal catalysts, photoredox catalysis |

| Domino Reactions | Increased efficiency, reduced waste | Novel reaction design, catalyst development |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design, optimization of reaction parameters |

Exploration of Novel Catalytic Transformations

The electronic properties of this compound, influenced by the interplay of the ethyl and fluoro substituents, make it an intriguing substrate and potential ligand for novel catalytic transformations.

Future research in this area could focus on:

C-H Activation and Functionalization: Direct C-H bond activation is a powerful strategy for the efficient synthesis of complex molecules. ox.ac.ukrsc.orgnih.gov The fluorine atoms in this compound can influence the regioselectivity of C-H activation, opening up possibilities for the synthesis of novel derivatives. ox.ac.uknih.gov Research into transition-metal catalyzed C-H functionalization of the aromatic ring or the ethyl group could lead to new synthetic methodologies. ox.ac.uk

C-N Bond Formation Reactions: As a primary amine, this compound can serve as a key building block in a variety of C-N bond-forming reactions, such as the synthesis of heterocycles, amides, and other nitrogen-containing compounds. acs.orgrsc.orgrsc.org Exploring its reactivity in novel catalytic C-N coupling reactions could expand its synthetic utility. rsc.orgmdpi.com

Electrocatalysis and Photocatalysis: These emerging fields offer sustainable alternatives to traditional catalytic methods. acs.orgnih.govacs.org Investigating the electrochemical and photochemical reactivity of this compound could lead to the development of green and efficient synthetic transformations. acs.orgnih.govacs.org

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry and in silico material design are becoming increasingly powerful tools in chemical research. slideshare.netresearchgate.netchemrxiv.orgacs.orginsilico.co.kr Applying these methods to this compound can accelerate the discovery of new applications and provide fundamental insights into its properties.

Key opportunities include:

Predicting Reactivity and Reaction Mechanisms: Quantum chemical calculations can be used to predict the reactivity of this compound in various chemical reactions, aiding in the design of new synthetic routes and the optimization of reaction conditions. tandfonline.comnih.govumn.edu These calculations can also elucidate reaction mechanisms, providing a deeper understanding of the underlying chemical processes. tandfonline.com

In Silico Design of Functional Materials: Computational screening can be employed to predict the properties of materials derived from this compound, such as polymers, organic electronics, and pharmaceuticals. slideshare.netresearchgate.netchemrxiv.orginsilico.co.kr This approach can guide synthetic efforts towards materials with desired characteristics, reducing the need for extensive experimental work.

Understanding Structure-Property Relationships: Computational modeling can help to establish clear relationships between the molecular structure of this compound derivatives and their macroscopic properties. This understanding is crucial for the rational design of new materials with tailored functionalities.

| Computational Approach | Application for this compound | Expected Outcome |

| Quantum Chemical Calculations | Predicting reaction pathways and transition states | Optimized synthetic routes and understanding of reactivity |

| Molecular Dynamics Simulations | Simulating the behavior of polymers and materials | Insight into material properties like thermal stability and morphology |

| Machine Learning | Screening virtual libraries of derivatives | Identification of promising candidates for specific applications |

Expanding Applications in Niche Materials Science Fields

The unique combination of a reactive amine group, a hydrophobic ethyl group, and electron-withdrawing fluorine atoms makes this compound a promising building block for a variety of niche materials. researchgate.netmyskinrecipes.com

Future research could explore its incorporation into:

Organic Electronics: Fluorinated aromatic compounds are of great interest in the field of organic electronics due to their influence on the electronic properties of materials. rsc.org Incorporating this compound into conjugated polymers or small molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgyoutube.com

High-Performance Polymers: The introduction of fluorine atoms can enhance the thermal stability, chemical resistance, and other properties of polymers. researchgate.net Investigating the polymerization of this compound or its use as a monomer in the synthesis of polyimides, polyamides, or other high-performance polymers is a promising area of research.